5-Nitro-2-tetralone

Description

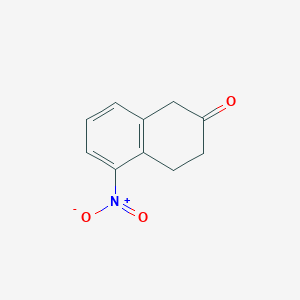

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitro-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTMHJVZTNLVLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80519741 | |

| Record name | 5-Nitro-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80519741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89331-01-1 | |

| Record name | 5-Nitro-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80519741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 5 Nitro 2 Tetralone

Reduction Reactions of the Nitro Moiety

The conversion of the nitro group in 5-Nitro-2-tetralone to an amino group is a pivotal transformation, yielding 5-Amino-2-tetralone, a valuable intermediate in synthetic chemistry. This reduction can be accomplished through several methods, each with its own set of conditions and selectivities.

Catalytic Hydrogenation for Amine Formation

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to their corresponding anilines. In the case of this compound, this transformation can be effectively achieved using hydrogen gas in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C) and Raney nickel. The reaction is typically carried out at moderate temperatures, for instance, between 40 and 60°C. This method is often favored for its clean reaction profile and high yields. The general transformation is depicted below:

Reaction Scheme:

| Catalyst | Temperature (°C) | Product |

| Palladium on Carbon (Pd/C) | 40-60 | 5-Amino-2-tetralone |

| Raney Nickel | 40-60 | 5-Amino-2-tetralone |

| This table presents typical conditions for the catalytic hydrogenation of nitro-tetralones. |

Metal-Acid Reduction Techniques (e.g., Sn or Fe in HCl/AcOH)

A classic and robust method for the reduction of aromatic nitro compounds involves the use of a metal in an acidic medium. For the conversion of this compound to 5-Amino-2-tetralone, metals such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) or acetic acid (AcOH) are effective. scispace.com This method is particularly noted for its high selectivity, as it readily reduces the nitro group without affecting the ketone functionality. The Béchamp reduction, which specifically uses iron metal with a small amount of acid, is a historically significant example of this type of transformation and is still utilized in industrial applications. unimi.it

| Metal | Acid | Product | Selectivity |

| Tin (Sn) | Hydrochloric Acid (HCl) | 5-Amino-2-tetralone | High for nitro group |

| Iron (Fe) | Hydrochloric Acid (HCl) | 5-Amino-2-tetralone | High for nitro group |

| Tin (Sn) | Acetic Acid (AcOH) | 5-Amino-2-tetralone | High for nitro group |

| Iron (Fe) | Acetic Acid (AcOH) | 5-Amino-2-tetralone | High for nitro group |

| This table outlines common metal-acid systems for the reduction of the nitro group in nitro-tetralones. scispace.com |

Selective Reduction Strategies in the Presence of Ketone Functionality

The primary challenge in the reduction of this compound is to selectively transform the nitro group while preserving the ketone. Many reducing agents are capable of reducing both functionalities. Therefore, chemoselective methods are of significant interest.

Several modern catalytic systems have been developed to address this challenge. For instance, heterogeneous catalysts, such as platinum or palladium nanoparticles supported on materials like carbon nanofibers, have demonstrated high efficiency and selectivity in the hydrogenation of nitroarenes while tolerating ketone groups. unimi.it The addition of nitrogen-containing compounds can sometimes act as catalyst poisons to suppress unwanted side reactions and enhance the chemoselectivity of the nitro reduction. unimi.it

Furthermore, transfer hydrogenation represents another effective strategy. This method avoids the use of gaseous hydrogen and instead employs hydrogen donor molecules. Systems such as formic acid with a well-defined iron-based catalyst have been shown to reduce a broad range of nitroarenes to their corresponding anilines in good to excellent yields under mild, base-free conditions, with tolerance for ketone functionalities. organic-chemistry.org Another approach involves the use of tetrahydroxydiboron (B82485) in water, which provides a metal-free method for the reduction of aromatic nitro compounds with good functional group tolerance, including ketones. organic-chemistry.orgorganic-chemistry.org

Reactions Involving the Ketone Functionality at Position 2

The ketone group at the C-2 position of this compound is a versatile functional handle for a variety of chemical transformations, including the formation of new carbon-carbon bonds.

Carbonyl Condensation Reactions (e.g., Claisen-Schmidt condensation)

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between a ketone and an aldehyde or another ketone to form an α,β-unsaturated ketone. In the case of this compound, the α-hydrogens to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile and attack the carbonyl carbon of an aldehyde, such as benzaldehyde (B42025). Subsequent dehydration of the aldol (B89426) addition product yields a benzylidene derivative.

This reaction has been demonstrated with analogous compounds, such as the base-catalyzed condensation of 1-tetralone (B52770) with benzaldehyde. Similarly, 6-methoxy-5-nitro-1-tetralone has been successfully reacted with various aromatic aldehydes in the presence of sodium hydroxide (B78521) in ethanol (B145695) to produce the corresponding chalcones in high yields. mdpi.com The presence of the nitro group on the benzaldehyde reactant can decrease the reactivity of the carbonyl carbon towards nucleophilic attack in base-catalyzed condensations. jocpr.com

General Reaction Scheme:

| Ketone | Aldehyde | Catalyst | Product Type |

| 1-Tetralone | Benzaldehyde | NaOH or KOH | 2-Benzylidene-1-tetralone |

| 6-Methoxy-5-nitro-1-tetralone | Aromatic Aldehydes | NaOH | Substituted Chalcones |

| This table provides examples of Claisen-Schmidt condensations with tetralone derivatives. mdpi.com |

Nucleophilic Additions to the Ketone Group

The carbonyl carbon of the ketone in this compound is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate, which upon protonation yields a tertiary alcohol. A wide variety of nucleophiles can participate in this reaction, with Grignard reagents being a prominent example for the formation of new carbon-carbon bonds. pressbooks.publibretexts.org

The reaction of a Grignard reagent (R-MgX) with this compound would proceed via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the carbonyl carbon. Subsequent acidic workup would protonate the resulting alkoxide to furnish the corresponding tertiary alcohol. pressbooks.pubyoutube.com

General Reaction Scheme:

The choice of the Grignard reagent determines the nature of the alkyl or aryl group introduced at the C-2 position. This reaction provides a powerful tool for the elaboration of the this compound scaffold.

Annulation and Cycloaddition Reactions of 2-Tetralone (B1666913) Derivatives

Annulation and cycloaddition reactions involving 2-tetralone derivatives are powerful strategies for the construction of complex polycyclic and heterocyclic frameworks. These reactions leverage the reactivity of the tetralone scaffold to build new ring systems.

[3+3] annulation reactions are a key method for synthesizing six-membered rings. In the context of 2-tetralone derivatives, these strategies often involve the reaction of the tetralone, acting as a three-carbon synthon, with another three-atom component.

A notable example is the reaction of β-tetralone with Morita-Baylis-Hillman (MBH) acetates derived from trans-β-nitrostyrene. nih.govrsc.org This reaction proceeds through a formal [3+3] annulation to produce tetrahydrochromenes. nih.govrsc.org The process is a cascade reaction involving a Michael addition followed by an oxa-Michael cyclization. nih.govrsc.org Specifically, the reaction of β-tetralone with a primary MBH acetate (B1210297) leads to the formation of a six-membered tetrahydrochromene via a 6-endo-trig cyclization. nih.govrsc.org This pathway is favored over the formation of a five-membered ring. rsc.org

N-Heterocyclic carbene (NHC) catalysis has also been employed in [3+3] annulation reactions to construct axially chiral compounds and other complex structures. beilstein-journals.org

The presence of both a ketone and a nitro group on the this compound scaffold allows for its use as a precursor in the synthesis of various heterocyclic rings. While specific examples starting directly from this compound are not extensively detailed in the provided search results, the reactivity of related 2-tetralone derivatives provides insight into potential transformations.

For instance, 2-tetralones can be converted into linearly fused functionalized N-heterocycles, such as piperidines, through a palladium-catalyzed annulation strategy. whiterose.ac.uk This involves a Pd-catalyzed allylation followed by a condensation sequence. whiterose.ac.uk

Furthermore, the reaction of β-tetralone with secondary MBH acetates can lead to the formation of five-membered dihydronaphthofuran derivatives through a [3+2] annulation. nih.govrsc.org This occurs via a 5-exo-trig cyclization pathway. nih.govrsc.org Organocatalytic [3+2] annulation of β-tetralones with α,β-unsaturated aldehydes has also been developed to synthesize 4,5-dihydronaphtho[2,1-b]furan-1-carbaldehydes. x-mol.com

The nitro group in this compound can also be a key functional group for forming nitrogen-containing heterocycles. For example, the reduction of the nitro group to an amine is a common strategy to prepare precursors for the synthesis of fused nitrogen heterocycles.

[3+3] Annulation Strategies

Electrophilic and Nucleophilic Aromatic Substitution on the Nitro-Substituted Ring

The reactivity of the aromatic ring in this compound is significantly influenced by the substituents present, particularly the powerful electron-withdrawing nitro group.

The aromatic ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing nitro group. numberanalytics.comlibretexts.org Conversely, this deactivation makes the ring more susceptible to nucleophilic aromatic substitution, especially at positions ortho and para to the nitro group. wikipedia.orgmasterorganicchemistry.com

The ketone group, also being electron-withdrawing, further influences the reactivity of the aromatic ring. The combination of these two groups dictates the regioselectivity of substitution reactions.

The nitro group exerts a strong deactivating effect on the aromatic ring for electrophilic aromatic substitution through both inductive and resonance effects. numberanalytics.comlibretexts.org It withdraws electron density from the ring, making it less nucleophilic and therefore less reactive towards electrophiles. libretexts.org This deactivation is substantial, with a nitro substituent decreasing the rate of electrophilic substitution by a factor of roughly a million compared to benzene (B151609). libretexts.org Electrophilic attack, if it occurs, is directed to the meta position relative to the nitro group. numberanalytics.comminia.edu.eg

In contrast, the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com By withdrawing electron density, it stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack. youtube.com This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. wikipedia.orgmasterorganicchemistry.com Therefore, in this compound, nucleophilic substitution would be favored at the positions ortho and para to the nitro group on the aromatic ring.

Spectroscopic and Structural Elucidation of 5 Nitro 2 Tetralone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

In the ¹H NMR spectrum of 5-Nitro-2-tetralone, distinct signals are expected for the aromatic and aliphatic protons. The position of the electron-withdrawing nitro group on the aromatic ring significantly influences the chemical shifts of the aromatic protons. The three aromatic protons (H-6, H-7, and H-8) would appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The specific shifts and coupling constants (J-values) would allow for their unambiguous assignment.

The aliphatic portion of the molecule contains three methylene (B1212753) groups. The protons at C-1 and C-3 are adjacent to the carbonyl group (C-2), while the protons at C-4 are adjacent to the aromatic ring. These methylene protons would likely appear as complex multiplets in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound and Experimental Data for Related Tetralone Derivatives Predicted data for this compound is based on established substituent effects and analysis of related compounds. Experimental data for 3,4-Dihydronaphthalen-1(2H)-one is sourced from reference rsc.org.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) for 3,4-Dihydronaphthalen-1(2H)-one rsc.org | Predicted Multiplicity | Integration |

| H-8 | ~8.0-8.2 | 8.02 | Doublet (d) | 1H |

| H-7 | ~7.6-7.8 | 7.46 | Triplet (t) | 1H |

| H-6 | ~7.3-7.5 | 7.23-7.32 | Doublet (d) | 1H |

| H-1 | ~3.6 | 2.96 | Singlet (s) or Triplet (t)* | 2H |

| H-3 | ~2.8 | 2.65 | Triplet (t) | 2H |

| H-4 | ~3.1 | 2.08-2.18 | Multiplet (m) | 2H |

Note: The protons on C1 in 2-tetralone (B1666913) are adjacent to the carbonyl and a methylene group, whereas in 1-tetralone (B52770) they are adjacent to the aromatic ring. The multiplicity for H-1 in this compound is predicted as a singlet as it is flanked by a carbonyl and a quaternary carbon (C-4a), but may show complex splitting.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. libretexts.org For this compound, ten distinct signals are expected. The carbonyl carbon (C-2) would appear significantly downfield, typically in the range of δ 190-220 ppm. molecularinfo.com The six aromatic carbons would resonate between δ 120-150 ppm, with the carbon bearing the nitro group (C-5) and the quaternary carbons (C-4a, C-8a) showing characteristic shifts. The three aliphatic carbons (C-1, C-3, C-4) would appear in the upfield region (δ 20-50 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound and Experimental Data for a Derivative Predicted data for this compound is based on established substituent effects. Experimental data for 3,4-Dihydronaphthalen-1(2H)-one is sourced from reference rsc.org.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) for 3,4-Dihydronaphthalen-1(2H)-one rsc.org |

| C-2 (C=O) | ~205-215 | 198.4 |

| C-5 (C-NO₂) | ~145-150 | - |

| C-8a | ~140-145 | 144.4 |

| C-7 | ~130-135 | 133.3 |

| C-4a | ~130-135 | 132.5 |

| C-6 | ~125-130 | 128.7 |

| C-8 | ~120-125 | 126.6 |

| C-1 | ~40-50 | 39.1 |

| C-4 | ~25-35 | 29.6 |

| C-3 | ~20-30 | 23.2 |

Proton NMR (¹H NMR) Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong, characteristic absorption bands confirming the presence of the ketone and nitro groups.

C=O Stretch: A strong absorption band characteristic of a conjugated ketone carbonyl group is expected in the region of 1680-1700 cm⁻¹. For the parent 2-tetralone, this peak is observed around 1715 cm⁻¹. nih.gov

NO₂ Stretch: Aromatic nitro compounds display two distinct, strong stretching vibrations. The asymmetric stretch typically appears between 1500-1570 cm⁻¹ and the symmetric stretch between 1300-1370 cm⁻¹. chemicalbook.com These two sharp, intense peaks are a definitive indicator of the nitro group. hxchem.net

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C=C stretching bands for the aromatic ring appear in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretch: Absorptions corresponding to the C-H stretching of the methylene groups in the saturated ring are expected just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹). chemicalbook.com

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | Strong |

| Ketone (C=O) | Stretch | 1680 - 1700 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. rsc.org For this compound (C₁₀H₉NO₃), the calculated molecular weight is 191.18 g/mol . vulcanchem.comchemnet.com The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 191.

The fragmentation of aromatic nitro compounds is well-documented. researchgate.net Common fragmentation pathways include the loss of nitro-related groups and cleavage of the tetralone ring structure.

Loss of NO₂: A peak corresponding to [M - 46]⁺ would result from the cleavage of the C-N bond, losing a nitro radical (•NO₂).

Loss of NO: A peak at [M - 30]⁺ can occur, representing the loss of nitric oxide.

Loss of CO: Characteristic of ketones, a peak at [M - 28]⁺ may be observed due to the loss of carbon monoxide.

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones, which would lead to further fragmentation of the aliphatic ring. spectrabase.com

X-ray Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction study of this compound would yield its crystal system, space group, and unit cell dimensions. The data would also reveal the conformation of the partially saturated six-membered ring. In related tetralone structures, this ring often adopts a distorted envelope or half-chair conformation to minimize steric strain. acs.org

The analysis would precisely locate the nitro group at the C-5 position and the ketone at the C-2 position. Furthermore, it would detail the planarity of the aromatic ring and any torsion angles associated with the nitro group relative to the ring. Intermolecular interactions, such as hydrogen bonding or π-π stacking, that stabilize the crystal lattice would also be identified. For many tetralone derivatives, crystallographic data is deposited in public databases like the Cambridge Crystallographic Data Centre (CCDC), allowing for detailed structural comparisons. nih.gov

Computational Chemistry and Mechanistic Insights into 5 Nitro 2 Tetralone

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are essential tools for predicting molecular properties. tandfonline.com For nitro-substituted aromatic compounds, these methods offer deep insights into electronic structure, stability, and reactivity, which are largely governed by the interplay between the aromatic ring, the electron-withdrawing nitro group, and other functional groups. tandfonline.comvulcanchem.com

Density Functional Theory (DFT) is a preferred method for studying the electronic properties of organic molecules due to its balance of accuracy and computational cost. ustc.edu.cnnih.gov Studies on various nitro-aromatic compounds and substituted tetralones consistently employ DFT methods, such as B3LYP, to investigate their molecular structure and electronic characteristics. ustc.edu.cnresearchgate.netqu.edu.qa

For nitro-substituted systems, DFT calculations are used to optimize molecular geometry and analyze electronic distributions. ustc.edu.cnresearchgate.net For example, in a study on nitro-substituted triphenylamine, DFT calculations at the B3LYP/6-31G+(d,p) level were used to determine the optimized ground-state structure, revealing how the nitro group influences coplanarity with the adjacent benzene (B151609) ring. ustc.edu.cn Similar calculations on nitro-substituted heterocycles have been performed to elucidate mechanistic pathways, supporting proposed reaction mechanisms through the analysis of energetic parameters and charge distribution. researchgate.net In the context of substituted tetralones, DFT modeling can predict electron density distribution, thereby identifying reactive sites for chemical transformations. Although direct DFT data for 5-Nitro-2-tetralone is sparse, it is standard practice to use functionals like B3LYP or M06-2X combined with basis sets such as 6-31G(d,p) or 6-311G(d,p) for such analyses. researchgate.netnih.gov These methods are effective in modeling electronic structures, molecular orbitals, and reaction mechanisms for related compounds. ustc.edu.cnnih.gov

Table 1: Common DFT Functionals and Basis Sets for Nitro-Aromatic Compounds

| Methodology | Typical Application | Reference |

|---|---|---|

| B3LYP/6-31G(d,p) | Studying mechanistic pathways and regioselectivity in benzannulated heterocycles. | researchgate.net |

| B3LYP/6-31+G(d,p) | Structural elucidation and calculation of NMR chemical shifts in nitro-substituted heterocycles. | nih.gov |

| M06-2X/6-311G(d) | Investigating potential energy surfaces for nitration of arenes. | nih.gov |

| B3LYP/6-31G* | Theoretical studies of energetic compounds like nitrated tetrazoles. | nih.gov |

The tetralone scaffold possesses a non-planar, partially saturated ring fused to an aromatic ring, leading to distinct conformational possibilities. Conformational analysis of the tetralone ring system has been explored using both theoretical methods and experimental techniques like NMR. capes.gov.brrsc.org Force field calculations (e.g., MM2) and semi-empirical methods (e.g., MNDO) have been applied to determine the relative stabilities of different conformations, such as the envelope and half-chair forms. rsc.org

For the parent α-tetralone, the envelope conformation is predicted to be more stable. rsc.org The introduction of substituents on either the aliphatic or aromatic ring significantly influences the conformational preferences and energetic landscape. In substituted tetralins, for instance, substituents at the 2-position show a preference for an equatorial orientation. capes.gov.br For this compound, the bulky nitro group at the C5 position, which is part of the aromatic ring, would exert steric and electronic effects that influence the puckering of the adjacent cyclohexanone (B45756) ring. Theoretical calculations would be necessary to determine the lowest energy conformation, considering the torsional strain and non-bonded interactions between the nitro group, the ketone, and the aliphatic protons. The relative energies of different conformers are critical as they can dictate the molecule's reactivity and interaction with other species.

Density Functional Theory (DFT) Studies on Nitro-Substituted Tetralones

Reaction Mechanism Elucidation for Synthetic Pathways

Computational chemistry provides indispensable tools for understanding the mechanisms of chemical reactions, including the synthesis of nitro-tetralones.

The synthesis of nitro-tetralones typically involves the electrophilic nitration of a tetralone precursor. materialsciencejournal.org The position of nitration on the aromatic ring is governed by the directing effects of the existing substituents—the carbonyl group and the alkyl portion of the fused ring. The carbonyl group is a deactivating meta-director, while the alkyl group is an activating ortho-, para-director. The final regiochemical outcome depends on a combination of electronic and steric factors. frontiersin.org

Theoretical studies on the electrophilic aromatic nitration of benzene derivatives have been conducted using DFT to elucidate the potential energy surfaces and identify key intermediates, such as the π-complex and the σ-complex (also known as the Wheland intermediate). nih.govacs.org These studies show that for deactivated systems, the transition state leading to the σ-complex is typically the rate-determining step. nih.gov While specific studies on 2-tetralone (B1666913) are not detailed, nitration of 1-tetralone (B52770) is known to yield a mixture of isomers, with the 5-nitro and 7-nitro products often being significant. materialsciencejournal.org For 2-tetralone, nitration would be expected to favor positions 5 and 7, as these are para and ortho to the activating alkyl bridge and meta to the deactivating carbonyl group. Computational modeling can precisely predict the activation energies for the formation of the different σ-complex intermediates, thus explaining the observed regioselectivity.

The nitro group is a versatile functional group that can be transformed into a wide range of other functionalities, significantly broadening the synthetic utility of nitro-aromatic compounds. rsc.org A primary transformation is the reduction of the nitro group to an amine. The mechanistic pathway for this reduction can proceed through intermediate species such as nitroso and hydroxylamine (B1172632) compounds. researchgate.netmdpi.com

Computational studies, often using DFT, can model these transformation pathways. For instance, the reduction of nitroarenes can be investigated to understand the chemoselectivity of different reducing agents. researchgate.net Catalytic hydrogenation using reagents like H₂ with a palladium-on-carbon catalyst is a common method for this transformation. The mechanism involves the stepwise reduction of the nitro group. Another important reaction is nucleophilic aromatic substitution (SNAr), where the nitro group, being strongly electron-withdrawing, activates the aromatic ring for attack by nucleophiles. rsc.org Theoretical investigations into SNAr reactions of dinitro-substituted systems have used DFT to support one-step concerted mechanisms over two-step processes by analyzing free energy profiles and transition states. researchgate.net Such computational approaches could be applied to this compound to explore its potential for conversion into other valuable derivatives.

Theoretical Studies on Nitration Regioselectivity

Prediction of Reactivity and Selectivity in Organic Transformations

Computational methods are increasingly used to predict the reactivity and selectivity of complex organic molecules. tandfonline.commdpi.com For this compound, its reactivity is dictated by the presence of the ketone and the nitro group on the bicyclic framework. vulcanchem.com

The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. vulcanchem.comrsc.org Conversely, the ketone functionality provides a reactive center for nucleophilic additions and condensation reactions. vulcanchem.com Molecular modeling can rationalize observed differences in reactivity between related structures, such as tetralone and chromanone analogs in Michael additions. mdpi.comresearchgate.net

Computational models can predict various reactivity descriptors. DFT calculations can map the electron density and electrostatic potential surface, identifying electrophilic and nucleophilic sites within the molecule. For this compound, the carbonyl carbon is a primary electrophilic site, while the aromatic ring, depleted of electron density by the nitro group, is susceptible to nucleophilic attack. The α-carbons adjacent to the ketone are potential sites for enolate formation. Computational studies can predict the bond dissociation energies for C-H bonds, indicating the most likely sites for radical abstraction, as has been done for related keto-ester substrates. tandfonline.com Such predictions are crucial for designing selective transformations, for example, in directing functionalization to a specific position while avoiding reactions at other potential sites.

Advanced Research Applications and Derivatization Strategies

5-Nitro-2-tetralone as a Key Synthetic Intermediate

The unique structural features of this compound, particularly the reactive ketone and the modifiable nitro group, establish it as a valuable precursor in the synthesis of diverse and complex organic compounds. The tetralone scaffold itself is a fundamental component for creating a variety of therapeutically relevant agents. researchgate.net

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and biologically active compounds. openmedicinalchemistryjournal.comnih.govijnrd.org The tetralone framework is a versatile starting point for the synthesis of such molecules. researchgate.net For instance, 2-tetralone (B1666913) can undergo a one-pot reaction with substituted benzaldehydes and ammonium (B1175870) acetate (B1210297) to yield 5-aryl-7,8,13,14-tetrahydrodibenzo[a,i]phenanthridines, a class of polycyclic nitrogen heterocycles. researchgate.net

The synthesis of substituted benzo[g]indazoles, another important class of nitrogen heterocycles, has been achieved starting from derivatives of 1-tetralone (B52770). nih.govcsic.es This involves a Claisen-Schmidt condensation to form a benzylidene tetralone, which then reacts with hydrazine (B178648) to form the tricyclic pyrazoline derivative. csic.es The presence of a nitro group, such as in 6-methoxy-5-nitro-1-tetralone, is crucial for the subsequent evaluation of the final compounds' biological activities. csic.esresearchgate.net The 5-nitro group in this compound can similarly be utilized, serving as a handle for further functionalization or as a key electronic feature in the final heterocyclic product. The development of methods for creating diverse nitrogen heterocycles often involves cascade cyclization or metal-free oxidative coupling reactions where tetralone substrates are employed. researchgate.netrsc.org

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are significant targets in materials science and medicinal chemistry. fiveable.mersc.org Tetralones are established precursors for the synthesis of various polycyclic systems. nih.gov For example, 2-tetralone is used in the synthesis of 12H-benzo[a]xanthenes through cyclocondensation with 2-hydroxy aromatic aldehydes. researchgate.net

A notable application involves the synthesis of methoxy (B1213986) dibenzofluorene (B14450075) derivatives, where 2-methoxy-β-tetralone is a key starting material. nih.gov In these multi-step syntheses, functional groups on the aromatic ring are carried through the reaction sequence. Although direct nitration of the resulting benzylic ketone intermediate was unsuccessful due to deactivation of the aromatic rings, nitration could be performed on a different intermediate, highlighting the importance of the timing of such functionalizations. nih.gov The 5-nitro group of this compound provides a pre-installed functional group that can be retained in the final polycyclic structure or transformed into other groups, such as an amino group, which can be crucial for biological activity or for attaching linkers. nih.govnih.gov

Precursor for Nitrogen-Containing Heterocycles

Rational Design of Derivatives for Biological Inquiry

The tetralone scaffold is a well-recognized pharmacophore, and its derivatives have been investigated for a wide range of biological activities, including antitumor and antibacterial effects. researchgate.netnih.gov The strategic placement of substituents, such as a nitro group, is a key aspect of the rational design of new therapeutic agents.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how molecular structure affects biological activity. nih.gov For tetralone derivatives, SAR studies have helped to identify key structural features for various therapeutic targets. nih.gov

In the context of nitro-tetralones, the position of the nitro group significantly influences the compound's electronic properties and its interaction with biological targets. vulcanchem.com For instance, in a series of coumarin (B35378) derivatives, the introduction of a nitro group was found to substantially enhance antifungal activity, a finding supported by computational studies. mdpi.com Similarly, for 3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives synthesized from a nitro-tetralone precursor, the 6-nitro compounds exhibited low micromolar IC50 values against a lung carcinoma cell line. nih.gov The corresponding 6-amino derivatives, obtained by reduction of the nitro group, were also of significant interest, as an amino group at this position was found to be crucial for antiproliferative activity and tubulin binding in related series. nih.govcsic.es These findings underscore the importance of the nitro group, both electronically and as a synthetic handle, in tuning the biological profile of tetralone-based scaffolds.

The this compound core is an attractive scaffold for developing functionalized probes and ligands for specific biological targets. The transient receptor potential vanilloid 1 (TRPV1) channel and tubulin are two such targets where nitro-tetralone derivatives have shown promise.

TRPV1 Antagonists: TRPV1 is an ion channel involved in pain perception, making its antagonists valuable targets for new analgesics. nih.govwikipedia.org Researchers have synthesized nitro-substituted 5-methoxy-1-tetralones as precursors for TRPV1 antagonists. materialsciencejournal.org Specifically, the nitration of 5-methoxy-1-tetralone (B1585004) yields both 5-methoxy-6-nitro-1-tetralone and its 8-nitro isomer. nih.gov These key intermediates are then converted through several steps, including reduction of the nitro group to an amine and subsequent elaboration, into potent antagonists. nih.gov The strategic placement of the nitro group is essential for the synthetic route leading to these pharmacologically relevant molecules.

Tubulin Binding Agents: Tubulin is the protein subunit of microtubules, and agents that interfere with its polymerization are effective anticancer drugs. nih.gov Conformationally restricted analogues of combretastatin (B1194345) A-4 (CA-4), a potent tubulin inhibitor, have been designed using tetralone scaffolds. researchgate.net In several series of these compounds, an amino group on the aromatic ring was found to be critical for both tubulin binding and antiproliferative activity. nih.govcsic.esresearchgate.net This amino group is often introduced via the reduction of a nitro precursor, such as 6-methoxy-5-nitro-1-tetralone. csic.esresearchgate.netgoogle.com The resulting amino-tetralone derivatives serve as mimetics of the phenolic hydroxyl group of CA-4. researchgate.net While many examples utilize 1-tetralones, the principle directly applies to designing ligands from the this compound scaffold.

The following table summarizes research findings on nitro-tetralone derivatives and their biological targets.

| Precursor Compound | Target/Application | Key Findings | Reference(s) |

| 5-Methoxy-1-tetralone | TRPV1 Antagonists | Nitration yields key intermediates (e.g., 5-methoxy-6-nitro-1-tetralone) for the synthesis of potent TRPV1 antagonists. | nih.govmaterialsciencejournal.org |

| 6-Methoxy-5-nitro-1-tetralone | Tubulin Binding Agents | Serves as a precursor for amino derivatives that are potent tubulin polymerization inhibitors and show antiproliferative activity. | csic.esresearchgate.net |

| 6-Nitro-benzo[g]indazole derivatives | Antiproliferative Agents | Synthesized from a nitro-tetralone precursor, these compounds show IC50 values in the low µM range against lung carcinoma cells. | nih.gov |

Structure-Activity Relationship Studies Based on the this compound Core

Role in the Synthesis of Pharmacologically Relevant Scaffolds

The tetralone core is a crucial structural motif found in numerous natural products and pharmacologically active compounds. nih.govmaterialsciencejournal.org Its derivatives are building blocks for a wide array of therapeutically functional molecules, including antibiotics and antitumor agents. researchgate.net The introduction of a nitro group, as in this compound, further enhances its utility in medicinal chemistry.

The synthetic versatility of the nitro-tetralone scaffold allows for the construction of complex heterocyclic and polycyclic systems. csic.esnih.gov The nitro group itself can be a key feature for biological activity, as seen in derivatives with antiproliferative effects. nih.gov More frequently, it serves as a synthetic handle that can be readily converted into other functional groups, most notably an amine. nih.govnih.gov This amino group has proven to be a critical determinant for the activity of tubulin binding agents and is a key component in the structure of certain TRPV1 antagonists. csic.esresearchgate.netnih.gov Therefore, this compound represents a valuable starting material for building pharmacologically relevant scaffolds, enabling the systematic exploration of structure-activity relationships and the development of novel therapeutic agents. nih.gov

Precursors for Bioactive Tetralone Analogues (e.g., anticancer, antibacterial, antimalarial agents)

The tetralone core structure is a key pharmacophore that has been extensively utilized in the design and synthesis of novel therapeutic agents. The strategic placement of a nitro group on this scaffold, as seen in this compound and its isomers, provides a reactive site for further molecular elaboration to generate compounds with potential anticancer, antibacterial, and antimalarial properties.

Anticancer Agents

The nitro-tetralone framework is integral to the synthesis of various compounds evaluated for their antiproliferative effects.

Benzo[g]indazole Derivatives: Research has shown that 6-methoxy-5-nitro-1-tetralone can be used as a starting material to synthesize new substituted benzo[g]indazoles. mdpi.comnih.gov These compounds, which retain the nitro group, have demonstrated significant antiproliferative activity against human cancer cell lines. Specifically, certain nitro-based indazole derivatives showed IC₅₀ values ranging from 5 to 15 μM against the NCI-H460 lung carcinoma cell line. mdpi.comnih.gov

Podophyllotoxin (B1678966) Analogue Intermediates: In the synthesis of analogues of the potent anti-cancer agent β-apopicropodophyllin, a nitrophenyl-substituted tetralone intermediate was prepared. iajpr.com The compound, 3-ethyl carboxy-4-nitro phenyl-6,7-dimethoxy-1-tetralone, exhibited strong anti-mitotic activity in onion root tip assays, highlighting the contribution of the nitro-substituted aryl moiety to its biological effect. iajpr.com

Amino-tetralone Precursors: The nitro group can be readily reduced to an amino group, which is another important functional group in pharmacologically active molecules. For instance, derivatives like 8-amino-2-tetralone, which are synthesized from the corresponding 8-nitro-2-tetralone (B1508173) precursor, have shown cytotoxic activity against KB cancer cells.

| Precursor/Derivative Class | Example Compound | Target/Model | Observed Activity | Reference |

|---|---|---|---|---|

| Nitro-substituted Benzo[g]indazoles | 11a, 11b, 12a, 12b | NCI-H460 (Lung Carcinoma) | IC₅₀: 5-15 μM | mdpi.comnih.gov |

| Tetralone Esters for β-apopicropodophyllin Analogues | 3-ethyl carboxy-4-nitrophenyl-6,7-dimethoxy-1-tetralone | Onion Root Tip Model | Good anti-mitotic inhibition | iajpr.com |

| Amino-tetralones (from nitro precursors) | 8-amino-2-tetralone | KB Cancer Cells | Cytotoxic (GI₅₀ = 4.7–17.9 μM) |

Antibacterial and Antifungal Agents

The versatility of the nitro-tetralone scaffold also extends to the development of antimicrobial agents.

Antibacterial Activity: The same series of 6-nitro-substituted benzo[g]indazole derivatives synthesized from 6-methoxy-5-nitro-1-tetralone were also evaluated for antibacterial properties. mdpi.comnih.gov Notably, specific compounds from this class displayed activity against Neisseria gonorrhoeae, with MIC values of 250 and 62.5 μg/mL. mdpi.comnih.gov Generally, substituted tetralones have been found to possess inhibitory effects against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.

Antifungal Activity: Studies on dihydronaphthalen-1(2H)-ones have shown that derivatives containing nitro groups exhibit moderate to significant antifungal activity. nih.gov

Antimalarial Agents

The tetralone scaffold has been explored as a potential framework for the development of new antimalarial drugs. An in vitro screening of a library of tetralone derivatives and related benzocycloalkanones was conducted against Plasmodium falciparum, the parasite responsible for malaria. nih.gov While many tetralone derivatives are being investigated, this research underscores the potential of the core structure in antimalarial drug discovery. researchgate.netnih.gov

Application in Natural Product Synthesis Analogs (e.g., Podophyllotoxin analogues)

The structural core of this compound is a valuable building block in the total synthesis of analogues of complex natural products. Its application is particularly notable in the creation of derivatives of podophyllotoxin.

Podophyllotoxin Analogues

Podophyllotoxin is a naturally occurring lignan (B3055560) with powerful anticancer and antimitotic properties. iajpr.comm-hikari.com However, its clinical application is hampered by significant toxic side effects. m-hikari.com This has driven extensive research into synthesizing structural analogues with an improved therapeutic index. The tetralone moiety forms a key part of the podophyllotoxin structure.

Synthetic strategies have been developed to create new tetralone ester intermediates for podophyllotoxin analogues via a chalcone (B49325) route. m-hikari.com One approach involves modifying the substitution pattern of the pendant aromatic ring. m-hikari.com In a specific example, researchers synthesized an analogue by replacing the trimethoxy groups found in the natural product with a nitro group on the C-ring. m-hikari.com This demonstrates the role of a nitrated phenyltetralone core in diversifying the structure of podophyllotoxin to study structure-activity relationships. m-hikari.com

Furthermore, intermediates for β-apopicropodophyllin, a dehydrated and more potent derivative of podophyllotoxin, have also been synthesized using a nitro-substituted tetralone approach. iajpr.com The synthesis of 3-ethyl carboxy-4-nitro phenyl-6,7-dimethoxy-1-tetralone serves as a key step in building analogues of this important anticancer agent. iajpr.com

| Natural Product Target | Synthetic Strategy | Role of Nitro-Tetralone | Reference |

|---|---|---|---|

| Podophyllotoxin Analogues | Chalcone route to form tetralone ester intermediates | Used as a key intermediate with a nitro group replacing the standard trimethoxy substituent to study structure-activity relationships. | m-hikari.com |

| β-Apopicropodophyllin Analogues | Synthesis of tetralone ester intermediates | A 4-nitrophenyl substituted tetralone was synthesized as a key building block for analogues with potent anti-mitotic activity. | iajpr.com |

Future Directions and Interdisciplinary Research Opportunities for 5 Nitro 2 Tetralone Chemistry

Novel Catalytic Approaches for 5-Nitro-2-tetralone Synthesis

The synthesis of this compound and related nitro-tetralones has traditionally relied on methods that can be hazardous and produce significant waste. Future research is increasingly focused on developing novel catalytic systems that offer higher efficiency, selectivity, and sustainability.

Recent advancements in catalysis offer promising avenues for the synthesis of tetralone derivatives. For instance, the use of molecular sieves like HZSM-5 as catalysts in the gas-solid phase reaction of benzene (B151609) and gamma-butyrolactone (B3396035) to produce α-tetralone demonstrates a move towards continuous synthesis processes. google.com Such approaches, operating at temperatures between 210-300 °C, could be adapted for the synthesis of nitrated tetralones, potentially offering a more controlled and efficient alternative to traditional nitration methods. google.com

Furthermore, the development of acid-tolerant homogeneous iron catalysts for cascade reactions, such as the synthesis of pyrroles from nitroarenes, highlights the potential for new catalytic systems in nitro compound chemistry. nih.gov These iron-based catalysts have shown remarkable reactivity at low temperatures and high functional group tolerance, which could be highly beneficial for the selective synthesis of this compound, minimizing side reactions like dehalogenation or hydrogenation of the aromatic ring. nih.gov The application of such selective catalysts could address the challenges associated with direct nitration, which often yields a mixture of isomers. materialsciencejournal.org

Future research in this area could explore:

Development of solid acid catalysts: Investigating novel solid acid catalysts for the direct and regioselective nitration of 2-tetralone (B1666913).

Homogeneous catalysis with earth-abundant metals: Exploring catalysts based on iron, copper, or other earth-abundant metals for the synthesis of nitro-tetralones from various precursors. nih.gov

Photocatalysis: Utilizing visible-light-induced reactions, which have been successfully used for the synthesis of 4-aryl tetralones from styrenes and molecular oxygen, could provide a green and efficient pathway for synthesizing nitro-tetralone derivatives. rsc.org

Green Chemistry Principles in Nitro-Tetralone Synthesis

The twelve principles of green chemistry provide a framework for creating more environmentally benign chemical processes. researchgate.netacs.org Applying these principles to the synthesis of this compound is a critical area for future research, aiming to reduce the environmental impact of its production.

Key green chemistry principles applicable to nitro-tetralone synthesis include:

Prevention of Waste: Designing synthetic routes that minimize the generation of waste products. acs.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org

Less Hazardous Chemical Syntheses: Using and generating substances that possess little or no toxicity to human health and the environment. researchgate.net

Use of Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances like solvents or separating agents, and when necessary, using innocuous ones. researchgate.net

Design for Energy Efficiency: Conducting synthetic methods at ambient temperature and pressure whenever possible. acs.org

Use of Renewable Feedstocks: Utilizing raw materials that are renewable rather than depleting. imist.ma

Reduce Derivatives: Minimizing or avoiding the use of protecting groups or temporary modifications. imist.ma

Catalysis: Using catalytic reagents are superior to stoichiometric reagents. acs.org

Future research should focus on developing synthetic protocols that embody these principles. For example, exploring solvent-free reaction conditions or the use of greener solvents like water or ethanol (B145695) can significantly reduce the environmental footprint. imist.maresearchgate.net The use of catalytic amounts of less-toxic reagents, such as lithium hydroxide (B78521) in place of more hazardous bases, is another promising direction. imist.ma The development of one-pot or domino reactions, where multiple bond-forming events occur in a single synthetic operation, can improve step- and atom-economy, further aligning with green chemistry goals. researchgate.net

Advanced Materials Science Applications of this compound Derivatives

The unique molecular structure of this compound, featuring both an electron-withdrawing nitro group and a reactive ketone functionality, makes its derivatives promising candidates for the development of advanced materials. researchgate.net The field of materials science is continuously seeking new organic molecules with tailored properties for various applications. scilit.comaspbs.com

Derivatives of this compound could be explored for applications in:

Energetic Materials: The nitro group is a key component in many energetic materials. The synthesis and characterization of new energetic materials based on 5-nitrotetrazole derivatives have demonstrated the potential of nitro-containing heterocyclic compounds. rsc.org Derivatives of this compound could be investigated for similar applications, potentially offering new energetic materials with specific performance characteristics.

Non-linear Optical (NLO) Materials: The combination of electron-donating and electron-withdrawing groups within a conjugated system is a common design strategy for NLO materials. Functionalizing the this compound scaffold could lead to new molecules with significant NLO properties.

Organic Semiconductors: Tetralone derivatives have been used as building blocks for various heterocyclic compounds. researchgate.net By incorporating the this compound core into larger conjugated systems, it may be possible to develop new organic semiconducting materials for applications in electronics.

Fluorescent Probes: The tetralone scaffold is found in some fluorescent compounds. researchgate.net Modification of the this compound structure could lead to the development of novel fluorescent probes for sensing and imaging applications.

Future research will involve the synthesis of a library of this compound derivatives with varying functional groups to systematically study their structure-property relationships. This will enable the fine-tuning of their electronic and optical properties for specific material science applications.

Integration with Machine Learning for Predictive Chemical Synthesis

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical synthesis. mdpi.comijsetpub.com These powerful computational tools can accelerate the discovery and optimization of synthetic routes by predicting reaction outcomes, identifying optimal reaction conditions, and even proposing novel reaction pathways. nih.govresearchgate.net

For the synthesis of this compound and its derivatives, machine learning can be applied in several ways:

Predictive Modeling of Reaction Outcomes: ML models, such as neural networks, can be trained on existing reaction data to predict the yield and selectivity of synthetic reactions. nih.gov This can help chemists to identify the most promising reaction conditions before even entering the lab, saving time and resources.

Retrosynthesis Planning: AI-powered tools can assist in designing synthetic routes to a target molecule by working backward from the product. mdpi.com Transformer-based models have shown significant promise in retrosynthesis prediction, helping to identify potential starting materials and reaction steps. mdpi.com

Catalyst and Reagent Selection: Machine learning algorithms can analyze large datasets of chemical reactions to identify the most effective catalysts and reagents for a particular transformation. This can be particularly useful for discovering novel catalytic systems for the synthesis of this compound.

Autonomous Experimentation: The ultimate goal is to create closed-loop systems where machine learning algorithms not only design experiments but also control robotic platforms to carry them out, analyze the results, and then use that data to design the next set of experiments. mdpi.com

The successful integration of machine learning in this area will depend on the availability of high-quality, well-structured data from chemical experiments. Building comprehensive databases of reactions related to nitro-tetralone synthesis will be crucial for training accurate and predictive ML models.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Nitro-2-tetralone, and how can their efficiency be optimized?

- Methodological Answer : The synthesis typically involves nitration of 2-tetralone using nitric acid in the presence of a sulfonic acid catalyst. Optimization parameters include temperature control (20–30°C), solvent selection (e.g., acetic anhydride for regioselectivity), and catalyst loading. Researchers should systematically compare yields and purity via HPLC or GC-MS, ensuring reproducibility by documenting reaction conditions in detail . For scalability, kinetic studies (e.g., varying stoichiometry) and green chemistry approaches (e.g., solvent-free conditions) are recommended .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze - and -NMR for nitro-group-induced deshielding (e.g., aromatic protons at δ 8.2–8.5 ppm).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 191).

- HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm.

Cross-validate results with literature data and provide full spectral interpretations in supplementary materials .

Q. What are the critical solubility and stability considerations for this compound in experimental workflows?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (3–9), temperature (4°C vs. ambient), and light exposure should precede long-term storage. Use accelerated degradation studies (40°C/75% RH for 4 weeks) to identify decomposition pathways (e.g., nitro-group reduction) via TLC or LC-MS .

Advanced Research Questions

Q. How can researchers resolve conflicting spectroscopic data (e.g., NMR shifts) reported for this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or tautomerism. To address this:

- Perform solvent-dependent NMR studies (e.g., CDCl vs. DMSO-d).

- Use 2D NMR (COSY, NOESY) to confirm spin systems and rule out impurities.

- Compare experimental data with Density Functional Theory (DFT)-calculated chemical shifts (e.g., B3LYP/6-31G* basis set) to validate assignments .

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Model transition states for nitration or hydrogenation pathways to predict regioselectivity.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions.

- QSPR Models : Corrate electronic parameters (e.g., Hammett σ constants) with experimental reaction rates. Validate predictions via kinetic studies (e.g., UV-Vis monitoring) .

Q. How can isotopic labeling (e.g., ) elucidate mechanistic pathways in this compound transformations?

- Methodological Answer : Synthesize -labeled this compound via nitration with sources. Track isotopic distribution in reaction products using high-resolution MS or -NMR. This clarifies whether nitro-group reduction proceeds via direct electron transfer or radical intermediates .

Q. What strategies mitigate regioselectivity challenges during functionalization of this compound?

- Methodological Answer :

- Directing Groups : Introduce temporary substituents (e.g., sulfonyl) to steer electrophilic attacks.

- Microwave-Assisted Synthesis : Enhance selectivity through controlled heating (e.g., 100°C, 30 min).

- In Situ Spectroscopy : Monitor intermediate formation via FTIR or Raman to adjust reaction conditions dynamically .

Guidelines for Data Reporting

- Contradiction Analysis : When conflicting data arise, document all experimental variables (e.g., instrument calibration, solvent purity) and perform triplicate trials. Use statistical tools (e.g., ANOVA) to assess significance .

- Literature Review : Systematically search SciFinder or Reaxys for "this compound" and filter by publication type (e.g., peer-reviewed journals) to avoid unreliable sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.